molecular formula C20H20O2 B4904943 4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol

4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol

Cat. No.: B4904943
M. Wt: 292.4 g/mol
InChI Key: FDABQRSWSZZDJQ-UHFFFAOYSA-N
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Description

4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol is an organic compound with the molecular formula C20H20O2 This compound features a cyclopropyl group, two phenyl groups, and a pent-2-yne-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol can be achieved through several synthetic routes. One common method involves the use of cyclopropylmagnesium bromide and diphenylacetylene as starting materials. The reaction typically proceeds under anhydrous conditions with a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Substituted cyclopropyl or phenyl derivatives

Scientific Research Applications

4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol can be compared with other similar compounds, such as:

    Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring.

    Diphenylacetylene: Features two phenyl groups attached to an acetylene backbone.

    Pent-2-yne-1,4-diol: A simpler compound with a pent-2-yne-1,4-diol structure without the cyclopropyl and phenyl groups.

The uniqueness of this compound lies in its combination of structural elements, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopropyl-1,1-diphenylpent-2-yne-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-19(21,16-12-13-16)14-15-20(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,21-22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDABQRSWSZZDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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